3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
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Overview
Description
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[55]undecane is a complex organic compound characterized by its spiro structure, which includes two nitrophenyl groups and a tetraoxaspiro undecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of 3-nitrobenzaldehyde with a precursor such as 5,5-bis(hydroxymethyl)-1,3-dithiane. The reaction is catalyzed by para-toluenesulfonic acid (PTSA) and carried out in toluene under reflux conditions using a Dean-Stark trap to remove water . The crude product is then purified by column chromatography using a pentane/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 3,9-Bis(3-aminophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less commonly studied.
Scientific Research Applications
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds and studying stereochemistry.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl groups may play a role in binding to these targets, while the spiro structure provides stability and specificity. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains phosphorus atoms and is used as an antioxidant and reducing agent.
3,9-Bis(dicyanomethylene)-2,4,8,10-tetrathiaspiro[5.5]undecane: Contains sulfur atoms and is studied for its electronic properties.
Uniqueness
3,9-Bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its nitrophenyl groups, which provide distinct chemical reactivity and potential for various applications. Its spiro structure also contributes to its stability and specificity in interactions with other molecules.
Properties
CAS No. |
60171-64-4 |
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Molecular Formula |
C19H18N2O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
3,9-bis(3-nitrophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C19H18N2O8/c22-20(23)15-5-1-3-13(7-15)17-26-9-19(10-27-17)11-28-18(29-12-19)14-4-2-6-16(8-14)21(24)25/h1-8,17-18H,9-12H2 |
InChI Key |
LRYMBMFAOCJSES-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)C3=CC(=CC=C3)[N+](=O)[O-])COC(OC2)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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